molecular formula C17H18N2O4S B2965894 N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1421454-23-0

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2965894
CAS RN: 1421454-23-0
M. Wt: 346.4
InChI Key: RZLPMKMSSCFEBM-UHFFFAOYSA-N
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Description

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C17H18N2O4S and its molecular weight is 346.4. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Functionalized Sulfur-Containing Heterocyclic Analogs Induce Apoptotic Cell Death of Laryngeal Carcinoma In Vitro

  • This study discusses hydroxyl-containing benzo[b]thiophene analogs with antiproliferative activity against cancer cells, specifically laryngeal cancer cells. The analogs enhance antioxidant enzyme activity, reduce ROS production, and stimulate apoptosis through an increase in the BAX/BCL-2 ratio and caspase cascade activation. Molecular docking predicted strong interaction with the CYP1A2 protein, suggesting potential for combinational therapy to enhance drug bioavailability (Haridevamuthu et al., 2023).

Catalytic Applications

Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amides

  • The study introduces Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst system for the Goldberg amidation of (hetero)aryl chlorides and amides, achieving good to excellent yields. This showcases the compound's potential in facilitating efficient synthesis through intramolecular cross-coupling products (De, Yin, & Ma, 2017).

Analytical Chemistry Applications

Two 5-(thiophene-2-yl)oxazole derived “turn on” fluorescence chemosensors for detection of Ga3+

  • This research developed chemosensors based on 5-(thiophene-2-yl)oxazole derivatives for the selective and sensitive detection of Ga3+. Such applications indicate the potential utility of structurally similar compounds in designing fluorescence-based sensors for metal ions, which can be crucial for environmental monitoring and analytical chemistry (Liu et al., 2022).

Synthesis of Novel Compounds with Potential Anti-inflammatory Activity

Synthesis of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides having anti-inflammatory activity

  • The study synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and evaluated them for anti-inflammatory activity. Such research underscores the potential of dihydrobenzofuran derivatives in developing new anti-inflammatory agents (Sunder & Maleraju, 2013).

properties

IUPAC Name

N'-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c20-14(11-3-4-15-12(8-11)5-6-23-15)10-19-17(22)16(21)18-9-13-2-1-7-24-13/h1-4,7-8,14,20H,5-6,9-10H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLPMKMSSCFEBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)C(=O)NCC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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